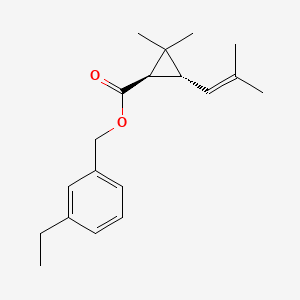
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-ethylphenyl)methyl ester, (1R,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-ethylphenyl)methyl ester, (1R,3R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a cyclopropane ring, which is known for its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid derivatives typically involves the cyclopropanation of alkenes using reagents such as diazo compounds or carbenes. The specific synthetic route for this compound might involve:
Cyclopropanation: Using diazo compounds or carbenes to introduce the cyclopropane ring.
Esterification: Reacting the cyclopropanecarboxylic acid with (3-ethylphenyl)methanol under acidic conditions to form the ester.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale cyclopropanation reactions followed by esterification. The reaction conditions are optimized for yield and purity, often using catalysts and controlled environments.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions might convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Medicine
In medicine, such compounds could be investigated for their pharmacological properties, including potential as drug candidates.
Industry
In the industrial sector, the compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. Generally, esters can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in various biochemical pathways. The cyclopropane ring might interact with biological targets due to its strained nature, potentially leading to unique biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane rings and carboxylic acid groups.
Esters of aromatic alcohols: Compounds with ester groups and aromatic alcohols.
Uniqueness
This compound is unique due to its specific combination of a cyclopropane ring, ester group, and aromatic substituent. This combination might confer unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
82488-10-6 |
|---|---|
Fórmula molecular |
C19H26O2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(3-ethylphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O2/c1-6-14-8-7-9-15(11-14)12-21-18(20)17-16(10-13(2)3)19(17,4)5/h7-11,16-17H,6,12H2,1-5H3/t16-,17+/m1/s1 |
Clave InChI |
HIOBWSIRMMSCRO-SJORKVTESA-N |
SMILES isomérico |
CCC1=CC(=CC=C1)COC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C |
SMILES canónico |
CCC1=CC(=CC=C1)COC(=O)C2C(C2(C)C)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




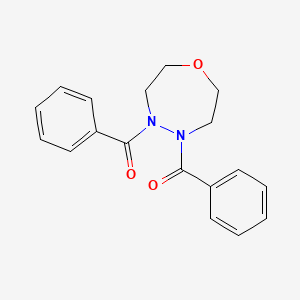
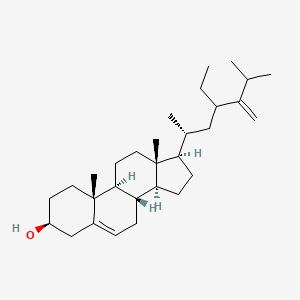
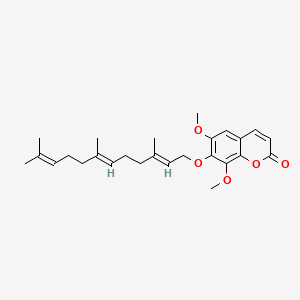
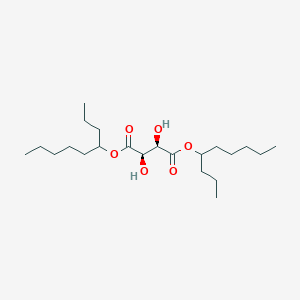

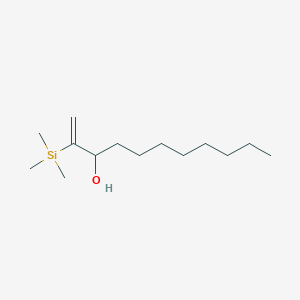

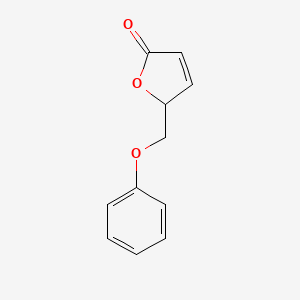
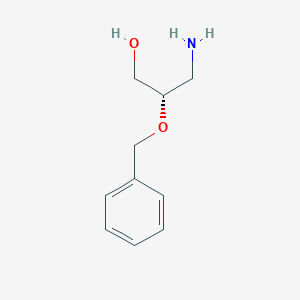
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
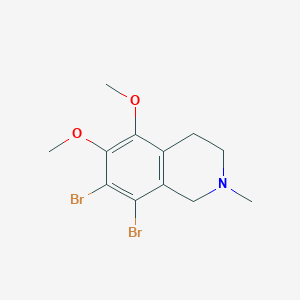
![Propanedinitrile, [bis(propylthio)methylene]-](/img/structure/B14410153.png)
